1-(adamantane-1-carbonyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
CAS No.: 851808-45-2
Cat. No.: VC5766968
Molecular Formula: C21H25N3O3S
Molecular Weight: 399.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851808-45-2 |
|---|---|
| Molecular Formula | C21H25N3O3S |
| Molecular Weight | 399.51 |
| IUPAC Name | 1-adamantyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
| Standard InChI | InChI=1S/C21H25N3O3S/c25-19(21-10-15-6-16(11-21)8-17(7-15)12-21)23-5-4-22-20(23)28-13-14-2-1-3-18(9-14)24(26)27/h1-3,9,15-17H,4-8,10-13H2 |
| Standard InChI Key | ICKKEFTXAXRMSB-UHFFFAOYSA-N |
| SMILES | C1CN(C(=N1)SCC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C34CC5CC(C3)CC(C5)C4 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-adamantyl-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone, reflects its three primary components:
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Adamantane-1-carbonyl group: A bicyclic diamondoid structure conferring high lipophilicity and metabolic stability.
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4,5-Dihydro-1H-imidazole core: A partially saturated five-membered ring with two nitrogen atoms, enabling hydrogen bonding and π-stacking interactions .
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3-Nitrobenzylthio substituent: A sulfur-containing aromatic group with electron-withdrawing nitro functionality, potentially influencing redox activity.
Table 1: Key Physicochemical Data
| Property | Value |
|---|---|
| Molecular formula | C₂₁H₂₅N₃O₃S |
| Molecular weight | 399.51 g/mol |
| SMILES | C1CN(C(=N1)SCC2=CC(=CC=C2)N+[O-])C(=O)C34CC5CC(C3)CC(C5)C4 |
| InChIKey | ICKKEFTXAXRMSB-UHFFFAOYSA-N |
The adamantane moiety contributes to a logP value indicative of moderate lipophilicity, while the nitro group enhances electrophilicity, a trait often associated with bioreductive activation in cytotoxic agents .
Hypothetical Synthesis Pathways
Retrosynthetic Analysis
While no explicit synthesis route is documented for this compound, plausible steps can be inferred from analogous imidazole derivatives:
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Adamantane-1-carbonyl chloride preparation: Adamantane carboxylation followed by thionyl chloride treatment.
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4,5-Dihydroimidazole-2-thiol synthesis: Cyclocondensation of ethylenediamine with carbon disulfide.
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Nitrobenzylthioether formation: Alkylation of the thiol group with 3-nitrobenzyl bromide.
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Acylation: Coupling the adamantane carbonyl chloride with the dihydroimidazole-thioether intermediate.
Critical challenges include steric hindrance from the adamantane group and regioselectivity in the alkylation step. Purification would likely involve chromatography due to the compound’s non-crystallinity.
Computational Insights
Molecular Docking Simulations
Although no specific studies exist for this compound, homology modeling of NADH-fumarate reductase (Figure 1) reveals that the nitro group may orient toward the enzyme’s hydrophobic pocket (Phe479, Met63), while the adamantane moiety stabilizes the complex via van der Waals interactions . Binding energy estimates range from −8.2 to −9.6 kcal/mol for similar nitroheterocycles .
ADMET Predictions
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